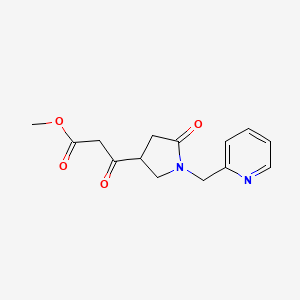![molecular formula C11H17N3OS B1440128 (2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine CAS No. 1204297-38-0](/img/structure/B1440128.png)
(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine
Overview
Description
“(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine” is a chemical compound. It is related to a series of compounds that have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of related compounds has been described in the literature .Scientific Research Applications
Piperazine Derivatives in Drug Design Piperazine derivatives manifest in an array of pharmaceuticals with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and antidepressant, among others. The variability in the substitution pattern on the piperazine nucleus significantly alters the medicinal potential of the resultant molecules. The review pinpoints the flexibility and broad potential of piperazine derivatives in drug discovery, suggesting their adaptability as a building block for designing drug-like elements (Rathi et al., 2016).
Chemical Reactions and Synthesis
Reactions of Arylmethylidenefuranones with Piperazine Derivatives The review collates information on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with piperazine derivatives. It highlights the versatility of reactions, which is influenced by the structure of initial reagents, strength of the nucleophilic agent, and reaction conditions, leading to a wide range of compounds like amides, pyrrolones, and benzofurans (Kamneva et al., 2018).
Biological and Pharmacological Properties
Biological Potentials of Piperazines Piperazine moieties are present in compounds exhibiting a broad spectrum of biological activities, including anti-microbial, anti-tubercular, and anti-inflammatory effects. Modifications in the piperazine ring structure have shown to enhance potency and reduce toxicity, underscoring the significance of piperazines in the realm of pharmacology and therapeutics (Verma & Kumar, 2017).
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors such as dopamine, serotonin, and acetylcholine receptors .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For instance, if it targets neurotransmitter receptors, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in neuronal signaling .
Biochemical Pathways
Again, this would depend on the specific target. If the compound affects neurotransmitter receptors, it could influence various neurological pathways and have effects on mood, cognition, and motor control .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. Effects could range from changes in cell signaling and function to potential therapeutic effects or side effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. These factors could affect the compound’s absorption, distribution, metabolism, and excretion, as well as its interaction with its target .
properties
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h1,8-9H,2-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARNWFDADNFOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1440047.png)


amine](/img/structure/B1440051.png)
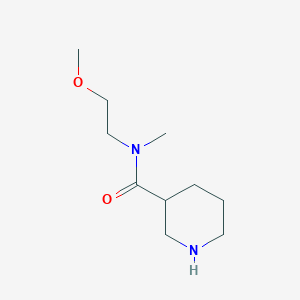
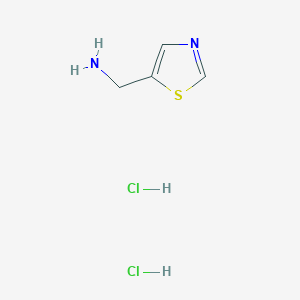

![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)
![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)
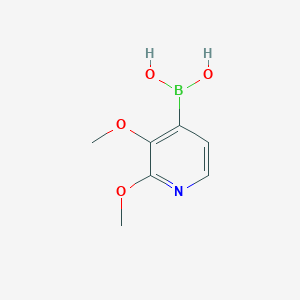
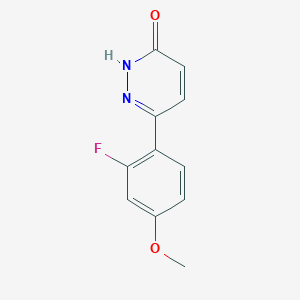
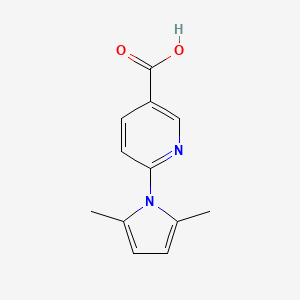
![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)
